![molecular formula C20H18N6OS B2506749 N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891105-77-4](/img/structure/B2506749.png)

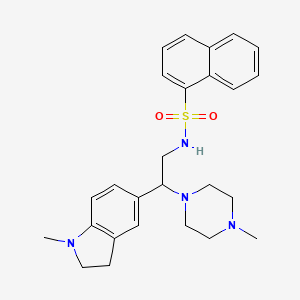

N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic molecule that appears to be designed for biological activity, given the presence of multiple heterocyclic components such as triazolo and pyridazin rings. These structural motifs are often found in pharmacologically active compounds. The molecule includes a thioacetamide group, which is a common functional group in drug design due to its potential for bioactivity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[1,4]diazepan-1-yl)acetamides were synthesized and evaluated for their inotropic activity . Although the specific synthesis of this compound is not detailed, the methods used for similar compounds involve multi-step synthetic procedures that typically include the formation of the heterocyclic core, followed by the introduction of side chains and functional groups through various coupling reactions.

Molecular Structure Analysis

The molecular structure of this compound likely features a complex arrangement of rings, which may influence its binding to biological targets. The presence of a triazolo[4,3-b]pyridazin ring suggests a rigid and planar structure that could facilitate stacking interactions with aromatic amino acids within a binding site. The pyridin-2-yl group may also engage in hydrogen bonding or metal coordination, which could be critical for activity.

Chemical Reactions Analysis

The thioacetamide moiety in the compound is known to undergo various chemical reactions, such as hydrolysis to form thioamides or participation in nucleophilic substitution reactions. The benzyl and pyridinyl groups could be sites for oxidative metabolism, which is a common pathway for the biotransformation of drugs in the body. The triazolo and pyridazin rings might also be involved in redox reactions or serve as electron-donating or -withdrawing groups, influencing the reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to include moderate solubility in organic solvents, given the presence of both polar and nonpolar regions within the molecule. The compound's lipophilicity and pKa would be influenced by the basic nitrogen atoms in the heterocycles and the acidic hydrogen atoms in the thioacetamide group. These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a biological system.

The provided data does not include specific case studies or detailed experimental results for the compound . However, the synthesis and evaluation of structurally related compounds suggest that this compound could potentially exhibit biological activities worth investigating further .

Scientific Research Applications

Synthesis and Biological Applications

- The compound and its derivatives have been synthesized and assessed for their potential in addressing biological targets. For instance, studies have demonstrated the synthesis of various heterocycles incorporating a thiadiazole moiety, indicating potential insecticidal activity against certain pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

- Another research direction explores antimicrobial evaluation, where new thienopyrimidine derivatives showed pronounced antimicrobial activity, suggesting the compound's potential utility in developing new antimicrobial agents (Bhuiyan et al., 2006).

Molecular Docking and In Vitro Screening

- Molecular docking studies have been conducted on novel pyridine and fused pyridine derivatives to evaluate their binding energies towards specific proteins, demonstrating antimicrobial and antioxidant activities. These studies provide insights into the compound's potential as a scaffold for designing molecules with desired biological activities (Flefel et al., 2018).

Modification and Optimization

- Modifications of the compound, aiming to enhance its biological efficacy and reduce toxicity, have been explored. For example, replacing the acetamide group with an alkylurea moiety in certain derivatives led to compounds exhibiting potent anticancer effects with reduced toxicity, indicating the importance of structural optimization in medicinal chemistry (Wang et al., 2015).

Mechanism of Action

Target of Action

The compound contains a 1,2,4-triazolo[4,3-b]pyridazine moiety . Compounds with this moiety have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific target of this compound would depend on its exact structure and any modifications it may have.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .

Biochemical Pathways

The affected pathways would depend on the specific target and mode of action of the compound. For example, if the compound acts as an inhibitor of a specific enzyme, it could affect the biochemical pathway that the enzyme is involved in .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain molecules in the cell .

properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6OS/c1-14-5-7-15(8-6-14)12-22-19(27)13-28-20-24-23-18-10-9-17(25-26(18)20)16-4-2-3-11-21-16/h2-11H,12-13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXMPMNTFCLRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2506667.png)

![9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2506677.png)

![N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine](/img/no-structure.png)

![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)

![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)

![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)

![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2506688.png)